molecular formula C18H18N4O3 B11326124 4-(1H-tetrazol-1-yl)phenyl 4-(2-methylpropoxy)benzoate

4-(1H-tetrazol-1-yl)phenyl 4-(2-methylpropoxy)benzoate

Cat. No.: B11326124
M. Wt: 338.4 g/mol
InChI Key: YQISYJFWGOGOQQ-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-(2-METHYLPROPOXY)BENZOATE is a complex organic compound that features a tetrazole ring and a benzoate ester. The tetrazole ring is known for its stability and unique electronic properties, making it a valuable component in various chemical and pharmaceutical applications. The benzoate ester adds to the compound’s versatility, allowing it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-(2-METHYLPROPOXY)BENZOATE typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate .

For the esterification step, the phenyl tetrazole derivative is reacted with 4-(2-METHYLPROPOXY)BENZOIC acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ greener solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-(2-METHYLPROPOXY)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-(2-METHYLPROPOXY)BENZOATE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these compounds . This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-(2-METHYLPROPOXY)BENZOATE is unique due to the combination of the tetrazole ring and the benzoate ester, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 4-(2-methylpropoxy)benzoate

InChI

InChI=1S/C18H18N4O3/c1-13(2)11-24-16-7-3-14(4-8-16)18(23)25-17-9-5-15(6-10-17)22-12-19-20-21-22/h3-10,12-13H,11H2,1-2H3

InChI Key

YQISYJFWGOGOQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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